4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine
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Overview
Description
4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzenesulfonyl group attached to a bipiperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. The methoxy group can be introduced via nucleophilic substitution reactions, while the benzenesulfonyl group is typically added through sulfonylation reactions using reagents like benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and benzenesulfonyl groups but lacks the bipiperidine backbone.
4-Methoxybenzenesulfonyl chloride: Contains the methoxy and benzenesulfonyl groups but does not have the trifluoromethyl group or bipiperidine structure.
Uniqueness
4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine is unique due to its combination of functional groups and the bipiperidine backbone. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O3S/c1-26-15-8-10-22(11-9-15)14-6-12-23(13-7-14)27(24,25)17-5-3-2-4-16(17)18(19,20)21/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFQAKLWNCAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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